REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:5]([NH2:6])=[CH:4][C:3]=1[F:12].Cl[Sn]Cl.C(O)C.C([O-])(O)=O.[Na+]>C(OCC)(=O)C.O>[Br:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([NH2:6])=[C:7]([NH2:9])[CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C(=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after only 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
All the starting material had reacted after 8 h
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
was added (foaming!)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with 3×25 mL ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with 20 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4), vacuum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent rotary evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1F)N)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |